Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, (R)-
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Overview
Description
Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- is a complex organic compound with significant biological and chemical applications. This compound is known for its role in antiviral therapies, particularly in the treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of triphosphoric acid with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl moiety.
Reduction: Reduction reactions can occur at the purinone ring, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new alkyl or acyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and enzyme interactions.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with viral enzymes, inhibiting their function and preventing viral replication. The molecular targets include reverse transcriptase and integrase, which are crucial for the life cycle of HIV. The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby reducing viral load .
Comparison with Similar Compounds
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Comparison: Compared to these similar compounds, triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- exhibits unique properties such as higher stability and enhanced binding affinity to viral enzymes. These characteristics make it a valuable component in combination therapies for HIV .
Properties
CAS No. |
101232-26-2 |
---|---|
Molecular Formula |
C9H16N5O12P3 |
Molecular Weight |
479.17 g/mol |
IUPAC Name |
[(2R)-4-(2-amino-6-oxo-1H-purin-9-yl)-1-hydroxybutan-2-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(3-15)24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)/t5-/m1/s1 |
InChI Key |
OPWBYXUDAJMVAC-RXMQYKEDSA-N |
Isomeric SMILES |
C1=NC2=C(N1CC[C@H](CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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